N-amino-N'-(2-methoxyphenyl)quinoline-2-carboximidamide
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Overview
Description
N-amino-N’-(2-methoxyphenyl)quinoline-2-carboximidamide is a complex organic compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This particular compound features an amino group and a methoxyphenyl group attached to the quinoline core, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-amino-N’-(2-methoxyphenyl)quinoline-2-carboximidamide typically involves multi-step organic reactions. One common method is the reduction of Schiff bases, which are formed by the condensation of aniline derivatives with aldehydes or ketones . The reduction can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents, can be employed for the efficient synthesis of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
N-amino-N’-(2-methoxyphenyl)quinoline-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like NaBH4 or LiAlH4.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized quinoline compounds.
Scientific Research Applications
N-amino-N’-(2-methoxyphenyl)quinoline-2-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-amino-N’-(2-methoxyphenyl)quinoline-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to various biological effects. For example, it may inhibit enzyme activity or interfere with cellular signaling pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-amino-N’-(2-methoxyphenyl)quinoline-2-carboximidamide is unique due to its specific substitution pattern on the quinoline core. The presence of both amino and methoxy groups enhances its reactivity and potential for diverse chemical transformations. Additionally, its structural features contribute to its potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-amino-N'-(2-methoxyphenyl)quinoline-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-22-16-9-5-4-8-14(16)20-17(21-18)15-11-10-12-6-2-3-7-13(12)19-15/h2-11H,18H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCVRBDTSPKCDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=C(C2=NC3=CC=CC=C3C=C2)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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